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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714

For researchers, scientists, and drug development professionals, the selection of appropriate
polymers is critical for the successful formulation and delivery of therapeutic agents. This guide
provides a detailed comparison of P1788 (Polyvinyl Alcohol 1788) with other key polymers
used in pharmaceutical applications, supported by experimental data to inform formulation
decisions.

P1788 is a specific grade of Polyvinyl Alcohol (PVA), a synthetic polymer widely utilized in the
pharmaceutical industry for its biocompatibility, low toxicity, and tunable physical properties.
The designation "1788" indicates a degree of polymerization of approximately 1700 and a
partial hydrolysis level of about 88%. These characteristics influence its solubility, viscosity, and
film-forming capabilities, making it a versatile excipient in drug delivery systems.

This guide will compare P1788 against a direct competitor from the same chemical family, PVA
1799, and other widely used pharmaceutical polymers: Chitosan, Poly(lactic-co-glycolic acid)
(PLGA), and Polyvinylpyrrolidone (PVP). The comparisons will focus on properties relevant to
pharmaceutical formulation, such as drug release kinetics, material characteristics, and
performance as a formulation excipient.

Section 1: P1788 vs. PVA 1799: The Impact of
Hydrolysis

PVA 1799 is a closely related polymer to P1788, with a similar degree of polymerization but a
higher degree of hydrolysis (approximately 99%). This difference in the number of residual
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acetate groups along the polymer chain significantly impacts their physical properties, most

notably their solubility.

ion: Physicochemical :

P1788 (Partially

PVA 1799 (Fully

Property

Hydrolyzed) Hydrolyzed)
Degree of Polymerization ~1700 ~1700
Degree of Hydrolysis ~88% ~99%

Water Solubility

Soluble in cold and hot
water[1][2]

Requires hot water (> 95°C)
for dissolution[1][2]

Gelling Tendency with Borax

Lower sensitivity; requires

higher borax concentration to
gel[3]

Higher sensitivity; gels at lower

borax concentrations[3]

Film-Forming Properties

Excellent[1]

Excellent[4]

Adhesive Properties

Good[4]

Good[4]

Experimental Protocols

Methodology for Determining Water Solubility:

To assess the water solubility of PVA 1788 and PVA 1799, the following protocol is typically

employed:

o A 5% (w/v) agueous solution of each PVA grade is prepared.

o For P1788, the polymer is added to deionized water at room temperature and stirred until

fully dissolved.

e For PVA 1799, the polymer is added to deionized water and heated to 95°C with continuous

stirring until a clear solution is obtained[1][2].

e The time to dissolution and the visual clarity of the solution are recorded.
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Signaling Pathways and Logical Relationships

The choice between P1788 and PVA 1799 often depends on the desired processing conditions
and the final formulation's requirements. The logical workflow for selecting the appropriate PVA
grade is outlined below.

(Formulation Requiremena

Aqueous processing at room temperature?

No

Heat processing acceptable?

o (if cold water solubility is essential) \Yes

Use P1788 Use PVA 1799

Click to download full resolution via product page

Caption: PVA grade selection based on processing temperature.

Section 2: P1788 vs. Chitosan: A Comparison of
Natural and Synthetic Polymers

Chitosan is a natural polysaccharide derived from chitin, valued for its biocompatibility,
biodegradability, and mucoadhesive properties. It is often used in combination with PVA to
create hydrogels and nanofibers for controlled drug release and tissue engineering.

Data Presentation: Performance in Drug Delivery
Systems
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A comparative study on doxorubicin (DOX) delivery using polymer-coated magnetic
nanoparticles provides insight into the drug encapsulation and release characteristics of PVA
and Chitosan.

Chitosan-coated

Parameter PVA-coated Nanoparticles .
Nanoparticles

Drug Encapsulation Efficiency 51.49% 84.28%
Cumulative Drug Release at

~74.2% ~85.86%
pH 4.5 (48h)
Cumulative Drug Release at Not specified, but lower than at

o ~49.38%

pH 7.4 (48h) acidic pH

Data extracted from a study on doxorubicin-loaded MgFe204 nanoparticles[5].

Experimental Protocols

Methodology for In Vitro Drug Release Study:

The following protocol outlines a typical procedure for evaluating the in vitro release of a drug
from polymer-based nanoparticles:

¢ Drug-loaded nanoparticles are suspended in release media with different pH values (e.g., pH
4.5 and pH 7.4) to simulate physiological conditions.

e The suspensions are incubated at 37°C with constant shaking.

o At predetermined time intervals, samples are withdrawn, and the nanopatrticles are
separated by centrifugation.

e The concentration of the released drug in the supernatant is quantified using a suitable
analytical method, such as UV-Vis spectrophotometry.

o The cumulative percentage of drug release is calculated and plotted against time[5][6].

Signaling Pathways and Logical Relationships
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The combination of PVA and Chitosan in a drug delivery system often aims to leverage the
unique properties of each polymer. The workflow for developing a PVA/Chitosan composite is
depicted below.

(Start: Drug Delivery GoaD

N\
/

(Prepare PVA SolutiorD G’repare Chitosan SolutiorD

/
\

@Iend PVA and Chitosan Solutions)

:

(ncorporate Active Pharmaceutical Ingredient (AP@

:

Gabricate Delivery System (e.g., Electrospinning, Hydrogel formatio@

:

(Crosslinking (if requiredD

:

@haracterize Formulation (e.g., SEM, FTIR, Drug Release)

G:inal Drug Delivery System)

Click to download full resolution via product page
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Caption: Workflow for creating a PVA/Chitosan drug delivery system.

Section 3: P1788 vs. PLGA: Stabilizer vs. Matrix for
Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely
used for creating nanoparticles and microparticles for controlled drug delivery. PVA, including
the P1788 grade, is frequently used as a stabilizing agent in the formulation of PLGA
nanoparticles. However, PVA can also be used as the primary matrix for drug release, offering
a different release profile.

Data Presentation: Drug Release from Nanofiber
Formulations

A study on the release of gliclazide from electrospun nanofibers provides a comparison of PVA
as a primary matrix versus a PVA/PLGA composite matrix.

. Cumulative Drug Release Cumulative Drug Release
Formulation

at 0.5h at 24h
Pure Gliclazide 8.62% 25.18%
) o ] Not specified, but implied to be -
Gliclazide in PVA Nanofibers ” Not specified
rapi

Gliclazide in PVA/PLGA

Nanofibers

38.35% 65.08%

Data from a study on gliclazide-loaded nanofibers. The addition of PLGA to the PVA matrix
modulated the release to be faster initially and more sustained over 24 hours compared to the
pure drug[7].

Experimental Protocols

Methodology for Emulsion-Solvent Evaporation for PLGA Nanoparticle Formulation:
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This protocol describes a common method for preparing PLGA nanoparticles using PVA as a
stabilizer:

o PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g.,
methylene chloride)[8][9].

e This organic phase is then emulsified in an aqueous solution containing PVA (the stabilizer)
using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion[8].

e The organic solvent is removed by evaporation under continuous stirring, leading to the
precipitation of PLGA nanoparticles.

e The nanoparticles are then collected by centrifugation, washed to remove excess PVA, and
can be freeze-dried for storage[10].

Signaling Pathways and Logical Relationships

The role of PVA in PLGA-based formulations is primarily as a surface-active agent that
influences particle characteristics.
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PLGA Nanoparticle Formulation

GLGA + Drug in Organic Solvena GVA in Aqueous Solutioa

T
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\
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Drug Release Profile Zeta Potential
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Caption: Influence of PVA on PLGA nanopatrticle properties.

Section 4: P1788 vs. PVP: A Comparison of Binders
and Film-Formers

Polyvinylpyrrolidone (PVP) is another water-soluble polymer extensively used in
pharmaceutical formulations, particularly as a binder in tablet manufacturing and as a solubility
enhancer. Like PVA, it is also a film-former.

Data Presentation: Comparative Properties as
Pharmaceutical Excipients

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b11929714?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Property PVA PVP

- Moderate to high (can require Very high, soluble in cold
Water Solubility

heat depending on grade) water[11]
Film Strength Excellent Good[11]
Adhesive/Binding Ability Good Excellent[12][13]
Biocompatibility High High[13]

) . ) Considered largely non-
Biodegradability Biodegradable[14] )
biodegradable[14]

Chemical Stability Stable Stable

Experimental Protocols

Methodology for Tablet Hardness (Crushing Strength) Testing:

To compare the effectiveness of PVA and PVP as binders, the following protocol is used:

Granules are prepared using a wet granulation process, with either a PVA or PVP solution as
the binding agent[12].

e The dried granules are blended with a lubricant and then compressed into tablets using a
tablet press at various compression forces.

e The crushing strength of the tablets is measured using a tablet hardness tester. The force
required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).

o Ahigher crushing strength at a given binder concentration and compression force indicates
better binder efficiency[12].

Signaling Pathways and Logical Relationships

The selection between PVA and PVP as an excipient is guided by the specific requirements of
the dosage form.
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(Dosage Form Requiremena

Primary need: Strong tablet binding?
Primary need: High film strength?
Primary need: Biodegradability?

Yes

Consider PVP

Consider PVA

Click to download full resolution via product page

Caption: Excipient selection logic: PVA vs. PVP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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